2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone is a complex organic compound notable for its structural features that include an indole moiety and a piperazine derivative. This compound is classified as an indole derivative, which is significant in medicinal chemistry due to the diverse biological activities associated with indole-based compounds. The compound's molecular formula is and it has a molecular weight of approximately 364.44 g/mol .
Methods: The synthesis of 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone typically involves several steps, including the formation of the indole and piperazine components followed by their coupling.
Technical Details:
The structure of 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 364.44 g/mol |
IUPAC Name | 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone |
InChI | InChI=1S/C21H24N4O/c22-21(23)19-15-17(20(24)25)18(19)16-14-13-12-11-10-9-8-7-6-5-4/h5-10,12,15H,4,11,13,14,22H2,1H3 |
InChI Key | ZUQKZJXGZJQXEZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N(Cc1ccccn1)c2ccccc2 |
This structure indicates a complex arrangement that contributes to its potential biological activity .
The compound can participate in various chemical reactions typical for indole and piperazine derivatives. These may include:
Reactions:
These reactions are crucial for modifying the compound to enhance its therapeutic potential or reduce toxicity .
The mechanism of action for 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone is likely linked to its ability to interact with specific biological targets such as receptors or enzymes within cellular pathways.
Process:
Data supporting this mechanism often comes from pharmacological studies assessing receptor affinity and biological activity in vitro and in vivo .
The stability of this compound under various conditions (such as temperature and pH) is essential for its application in research and potential therapeutic uses.
The scientific applications of 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone are diverse:
This compound represents a significant interest in drug discovery due to its complex structure and potential biological activities .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7